D-Apio-beta-L-furanose

CAS No.: 30912-14-2

Cat. No.: VC17042053

Molecular Formula: C5H10O5

Molecular Weight: 150.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30912-14-2 |

|---|---|

| Molecular Formula | C5H10O5 |

| Molecular Weight | 150.13 g/mol |

| IUPAC Name | (2S,3R,4S)-4-(hydroxymethyl)oxolane-2,3,4-triol |

| Standard InChI | InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2/t3-,4-,5-/m0/s1 |

| Standard InChI Key | ASNHGEVAWNWCRQ-YUPRTTJUSA-N |

| Isomeric SMILES | C1[C@]([C@H]([C@H](O1)O)O)(CO)O |

| Canonical SMILES | C1C(C(C(O1)O)O)(CO)O |

Introduction

Chemical Identity and Structural Characterization

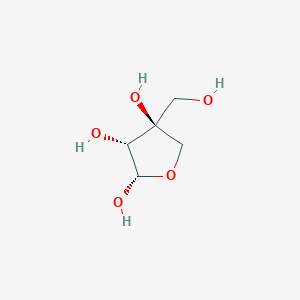

D-Apio-beta-L-furanose (CAS 30912-14-2) is a pentose sugar derivative classified under the apiofuranose family. Its molecular structure consists of a furanose ring with a hydroxymethyl group at the C3 position, conferring unique stereochemical properties. The compound’s exact mass is 150.05282342 Da, and its systematic IUPAC name is (2S,3R,4S)-4-(hydroxymethyl)tetrahydrofuran-2,3,4-triol .

Molecular and Physicochemical Properties

The following table summarizes key physicochemical parameters of D-Apio-beta-L-furanose:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 150.13 g/mol |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 90.15 Ų |

| XLogP3-AA | -2.2 |

These properties underscore its high polarity and solubility in aqueous media, consistent with its role in biological systems .

Stereochemical Configuration

The β-L configuration of D-Apio-beta-L-furanose arises from the spatial arrangement of hydroxyl groups at C2 and C3, which adopt a cis relationship. This configuration was confirmed via periodate oxidation studies and optical rotation comparisons with synthetic standards . Nuclear magnetic resonance (NMR) analyses further revealed distinct coupling constants () characteristic of the β-anomeric form .

Synthesis and Derivatization Strategies

Classical Synthetic Routes

The synthesis of D-Apio-beta-L-furanose typically begins with 1,2-O-isopropylidene-D-glycero-tetrafuranos-3-ulose (15), which undergoes homologation at the C3 position. Key steps include:

-

Aldol Condensation: Introduction of a hydroxymethyl group via reaction with formaldehyde under basic conditions.

-

Stereoselective Reduction: Use of sodium borohydride to yield the desired β-L configuration.

-

Deprotection: Acidic hydrolysis of isopropylidene groups to furnish the free sugar .

Microwave-assisted glycosylation has emerged as a critical innovation, reducing reaction times from 48 hours to 30 minutes while improving yields to >75% .

Functionalization at Key Positions

Modifications at the N6 and C3′ positions have been explored to enhance bioactivity:

-

N6-Benzylation: Introduction of a 2-methoxy-5-chlorobenzyl group at N6 yielded A adenosine receptor (AAR) antagonists with .

-

C3′-Carboxamide Derivatives: Substitution with ethylcarboxamide moieties improved selectivity for AAR, though potency remained suboptimal () .

Conformational Analysis and Computational Insights

Molecular dynamics simulations reveal that D-Apio-beta-L-furanose adopts a puckering conformation in aqueous solution, stabilizing intramolecular hydrogen bonds between O2′ and O4′. Docking studies with AAR highlight the critical role of the 3′-hydroxymethyl group in positioning the nucleobase for optimal receptor engagement .

Natural Occurrence and Glycosidic Linkages

D-Apio-beta-L-furanose residues are found in apiin, a flavonoid glycoside from parsley (Petroselinum crispum). In apiin, the β-L-apiosyl unit is linked to C2 of a D-glucopyranose residue via a β-glycosidic bond, as evidenced by -NMR and enzymatic hydrolysis .

Challenges and Future Directions

While synthetic advances have enabled access to D-Apio-beta-L-furanose derivatives, key challenges persist:

-

Low Receptor Affinity: The apiofuranose scaffold’s rigidity reduces compatibility with ribose-binding pockets in adenosine receptors .

-

Metabolic Instability: Rapid dephosphorylation of nucleoside prodrugs limits in vivo efficacy .

Future research should prioritize:

-

Ring-Flexible Analogs: Incorporation of cyclopentane or pyrrolidine rings to enhance conformational adaptability.

-

Targeted Prodrug Strategies: Phosphorodiamidate morpholino oligomers (PMOs) to improve cellular uptake and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume